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molecular formula C12H9FO3S B8416522 4-(4-Fluorophenylsulfonyl)phenol CAS No. 312-36-7

4-(4-Fluorophenylsulfonyl)phenol

Cat. No. B8416522
M. Wt: 252.26 g/mol
InChI Key: GSEUCCKUWBRMMD-UHFFFAOYSA-N
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Patent
US04232142

Procedure details

Bis-(4-fluorophenyl) sulphone (100 g; 0.394 mole), potassium hydroxide solution (91.98 g; 0.787 mole KOH) and dimethyl sulphoxide (400 cm3) were stirred together in a stainless steel vessel under nitrogen at 57° C. for 24 hours. Two liquid phases remained throughout the reaction. The reaction mixture was diluted with water and twice extracted with diethyl ether to recover non-phenolic material (9 g). The aqueous phase was then acidified and the phenolic component (86 g; m.p. 150°-154° C.) was extracted with more ether. By subliming this product under a diffusion pump at 180° C., followed by recrystallisation from toluene (400 cm3), 4-(4-fluorophenylsulphonyl)phenol (72.5 g) was obtained, m.p. 158°-159° C. The potassium salt was obtained from this phenol as a very pale yellow solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
91.98 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14](F)=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[OH-].[K+].CS(C)=[O:22]>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:22])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)F
Name
Quantity
91.98 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two liquid phases remained throughout the reaction
EXTRACTION
Type
EXTRACTION
Details
twice extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
to recover non-phenolic material (9 g)
EXTRACTION
Type
EXTRACTION
Details
the phenolic component (86 g; m.p. 150°-154° C.) was extracted with more ether
CUSTOM
Type
CUSTOM
Details
at 180° C.
CUSTOM
Type
CUSTOM
Details
followed by recrystallisation from toluene (400 cm3)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 72.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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